2H-Pyran, tetrahydro-3-(phenylmethyl)-
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Overview
Description
2H-Pyran, tetrahydro-3-(phenylmethyl)- is a heterocyclic organic compound that features a six-membered ring containing five carbon atoms and one oxygen atom. This compound is part of the larger family of pyrans, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in forming the pyran ring structure. Additionally, phosphine-catalyzed (3 + 3) annulations between allenoates and 1C,3O-bisnucleophiles provide a facile entry to stable 2H-pyrans . Another method involves a one-pot sequence via a silver(I)-catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers, followed by a base-catalyzed isomerization and 6π-oxaelectrocyclization .
Industrial Production Methods
Industrial production of 2H-Pyran, tetrahydro-3-(phenylmethyl)- often relies on scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalysts, such as Schiff-nickel complexes infused with magnetite nanoparticles, has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, tetrahydro-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
2H-Pyran, tetrahydro-3-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: It is used in the production of polymers and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of 2H-Pyran, tetrahydro-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, its bioactive derivatives can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A saturated six-membered ring containing five carbon atoms and one oxygen atom.
2H-Pyran, tetrahydro-3-methyl-: A similar compound with a methyl group instead of a phenylmethyl group.
Uniqueness
2H-Pyran, tetrahydro-3-(phenylmethyl)- is unique due to its phenylmethyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
60466-73-1 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-benzyloxane |
InChI |
InChI=1S/C12H16O/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h1-3,5-6,12H,4,7-10H2 |
InChI Key |
RLYSPFPWKAALMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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